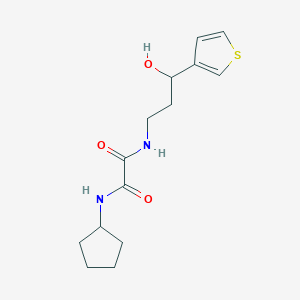

N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopentyl-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c17-12(10-6-8-20-9-10)5-7-15-13(18)14(19)16-11-3-1-2-4-11/h6,8-9,11-12,17H,1-5,7H2,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNXRDWGFZWIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide typically involves the following steps:

Formation of Cyclopentylamine: Cyclopentylamine is prepared through the reduction of cyclopentanone.

Synthesis of 3-Hydroxy-3-(thiophen-3-yl)propylamine: This intermediate is synthesized by reacting thiophene-3-carboxaldehyde with ethylene glycol and subsequently reducing the resulting intermediate.

Oxalamide Formation: The final step involves the reaction of cyclopentylamine with 3-hydroxy-3-(thiophen-3-yl)propylamine in the presence of oxalyl chloride to form the oxalamide derivative.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

Substitution: Alkyl halides (e.g., methyl iodide), amines (e.g., aniline), and polar aprotic solvents (e.g., dimethylformamide, DMF).

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, or aldehydes.

Reduction Products: Alcohols or amines.

Substitution Products: Alkylated or amino-substituted derivatives.

Scientific Research Applications

N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism by which N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide Derivatives

N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 10)

- Structure : Features a dichlorophenyl-piperazine-propyl chain and a 5-methylpyrazole group.

- The 3-hydroxy-3-(thiophen-3-yl)propyl group in the target compound is substituted with a pyrazole, which may alter solubility and hydrogen-bonding capacity.

- Synthesis : Purified via silica gel chromatography and trituration, similar to methods that could be applied to the target compound .

General Oxalamide Trends

- Physicochemical Properties : Cyclopentyl groups increase lipophilicity (logP) compared to aromatic or polar substituents. Thiophene and hydroxy groups may enhance aqueous solubility slightly, depending on pH.

- Biological Relevance : Oxalamides are explored as kinase inhibitors, antimicrobials, or neuroactive agents, but activity depends on substituent electronic and steric profiles.

Thiophene-Containing Analogues

a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and Related Compounds

- Structure : These compounds share a thiophene ring but lack the oxalamide core. For example, (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine includes a naphthalene-oxy-thiophene-propylamine chain.

- Thiophen-3-yl vs. thiophen-2-yl substitution alters aromatic stacking interactions.

- Applications : Thiophene derivatives are prevalent in drug discovery (e.g., antipsychotics, anticonvulsants) due to their electron-rich aromatic systems.

Phthalimide Derivatives (Indirect Comparison)

3-Chloro-N-phenyl-phthalimide

- Structure : A phthalimide core with chloro and phenyl substituents.

- Key Differences :

- Phthalimides are rigid, planar structures, whereas oxalamides offer conformational flexibility.

- Applications: Phthalimides are used in polymer synthesis (e.g., polyimides), whereas oxalamides are more common in bioactive molecules.

Data Table: Structural and Functional Comparison

Research Findings and Gaps

- Synthetic Challenges : The hydroxy and thiophene groups in the target compound may complicate purification, necessitating techniques like silica gel chromatography or trituration, as seen in analogous oxalamides .

- Biological Activity: No direct data are available, but thiophene-containing oxalamides may exhibit enhanced binding to enzymes or receptors due to aromatic interactions.

- Toxicity Considerations: Hydroxypropyl-thiophene derivatives (e.g., cationic guar analogs) show low acute oral toxicity in rodents , but this cannot be extrapolated without specific studies.

Biological Activity

N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure combines a cyclopentyl group with a thiophene moiety, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 281.35 g/mol. The compound features an oxalamide backbone, which is known for its ability to form hydrogen bonds, potentially enhancing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H17N2O3S |

| Molecular Weight | 281.35 g/mol |

| Solubility | Moderate |

| Melting Point | Not specified |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. A study focused on the structure-activity relationship (SAR) of oxalamides found that modifications to the thiophene and cyclopentyl groups significantly affected cytotoxicity against various cancer cell lines. For instance, compounds with longer aliphatic chains or specific heterocycles showed enhanced activity against breast cancer cell lines MCF-7 and MDA-MB-468 .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation. The oxalamide structure may facilitate interactions with proteins involved in DNA repair and replication, leading to increased apoptosis in cancer cells. Studies have shown that related compounds can induce DNA damage, which is a critical pathway for antitumor activity .

Case Studies

- Breast Cancer Inhibition : In vitro assays using the NCI-60 human tumor cell line panel demonstrated that this compound exhibited significant cytotoxicity against multiple cancer types, particularly breast cancer .

- MmpL3 Inhibition : Recent investigations into MmpL3 inhibitors have highlighted the potential of thiophene-containing compounds in treating mycobacterial infections. These studies suggest that this compound may also possess antimicrobial properties through MmpL3 inhibition, which is crucial for mycobacterial cell wall synthesis .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate solubility and favorable metabolic stability, indicating a potential for oral bioavailability . However, further studies are needed to assess toxicity profiles and therapeutic windows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.